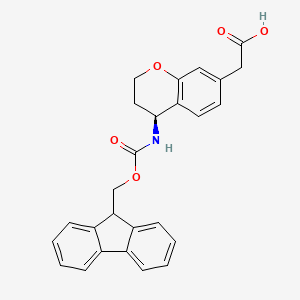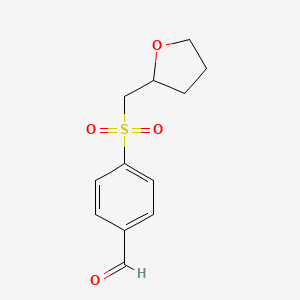
4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tetrahydrofuran-2-ylmethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl intermediate, which is then reacted with benzaldehyde under mild conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed:
Oxidation: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzoic acid.
Reduction: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzyl alcohol.
Substitution: Various sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be employed in the production of specialty chemicals and materials with specific functional properties
Mecanismo De Acción
The mechanism by which 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzoic acid: An oxidized form of the compound with different reactivity and applications.
4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzyl alcohol: A reduced form with distinct chemical properties.
Sulfonamide derivatives: Compounds with similar sulfonyl groups but different substituents, leading to varied biological activities.
Uniqueness: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde is unique due to the presence of both a tetrahydrofuran ring and a benzaldehyde moiety, which confer specific reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C12H14O4S |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
4-(oxolan-2-ylmethylsulfonyl)benzaldehyde |
InChI |
InChI=1S/C12H14O4S/c13-8-10-3-5-12(6-4-10)17(14,15)9-11-2-1-7-16-11/h3-6,8,11H,1-2,7,9H2 |
Clave InChI |
VSEYGOKEUFQOKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CS(=O)(=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


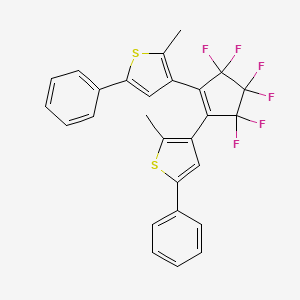
![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)

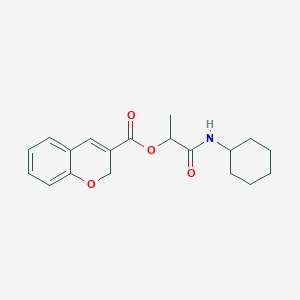
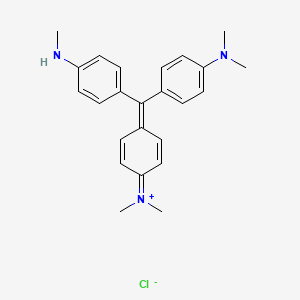
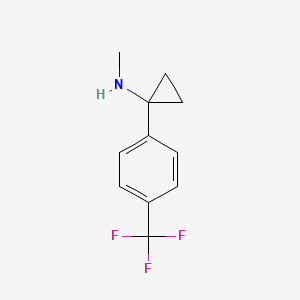
![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
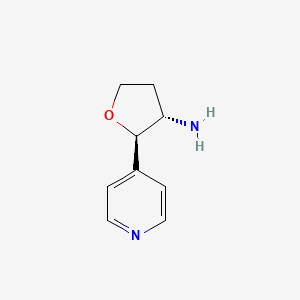
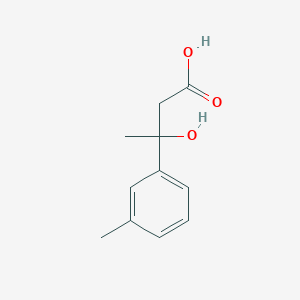
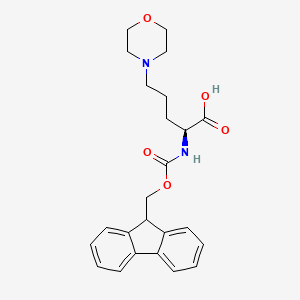
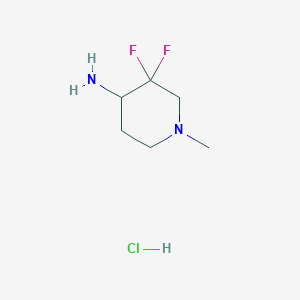
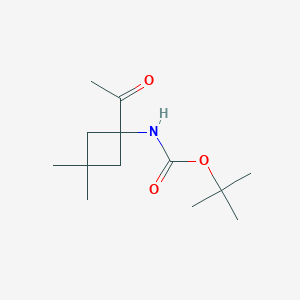
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
